N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound featuring three key structural motifs:
- Piperidine-4-carboxamide core: Provides conformational rigidity and hydrogen-bonding capacity.
- 3,4-Dimethoxyphenethyl side chain: Contributes to lipophilicity and may influence membrane permeability or binding to aromatic-rich biological targets.
Its design aligns with trends in neuroactive or enzyme-targeting molecules, given the prevalence of sulfonamide and dimethoxyphenyl groups in such contexts .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O5S/c1-29-20-8-3-16(15-21(20)30-2)9-12-24-22(26)17-10-13-25(14-11-17)31(27,28)19-6-4-18(23)5-7-19/h3-8,15,17H,9-14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWDNLSZUBZVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using a fluorobenzenesulfonyl chloride reagent under controlled conditions.
Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the piperidine ring through a suitable linker, such as an ethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological molecules.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its structure suggests potential activity as a drug candidate.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure Variations
Target Compound vs. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Key Difference : Rip-B replaces the piperidine-4-carboxamide and sulfonyl groups with a benzamide moiety.
- The benzamide structure simplifies synthesis (80% yield reported for Rip-B) but may limit conformational flexibility compared to the piperidine core .
Target Compound vs. (E)-1-((2-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide
- Key Difference : The latter substitutes the 4-fluorobenzenesulfonyl group with a 2-(methylthio)phenylsulfonyl unit and introduces a phenyldiazenyl group.
- Impact : The diazenyl group introduces π-conjugation and redox sensitivity, while the methylthio substituent increases lipophilicity. These changes could affect metabolic stability and binding kinetics .
Sulfonyl Group Modifications
Target Compound vs. 3-{[(4-Chlorophenyl)sulfonyl]amino}-N-(2,4,6-trimethyl-3-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide
- Key Difference : The 4-fluorobenzenesulfonyl group in the target is replaced with a 4-chlorophenylsulfonyl moiety.
- Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electrostatic interactions but enhance hydrophobic binding. This substitution is common in protease inhibitors, suggesting divergent target profiles .
Aromatic Substituent Variations
Target Compound vs. 5-[(3,4-Dimethoxyphenyl)methylene]-2-(4-ethyl-1-piperazinyl)-4(5H)-thiazolone
- Key Difference : The thiazolone core replaces the piperidine-4-carboxamide, while retaining the 3,4-dimethoxyphenyl group.
- Impact : Thiazolone’s electron-deficient ring may enhance reactivity toward nucleophiles, making it more prone to metabolic degradation compared to the stable piperidine scaffold .
Data Tables: Structural and Functional Comparisons
Table 1: Substituent Effects on Key Properties
Table 2: Functional Group Impact on Bioactivity
Implications of Structural Variations
- Fluorine vs. Chlorine in Sulfonyl Groups : Fluorine’s electronegativity may improve binding to polar residues in enzymes, whereas chlorine’s hydrophobicity could enhance off-target interactions .
- Piperidine vs. Benzamide Cores : The piperidine scaffold’s rigidity may favor entropic binding advantages over flexible benzamide derivatives .
- 3,4-Dimethoxyphenyl vs. Simpler Aromatics: The dimethoxy group’s bulk and electron-donating effects could enhance π-stacking in receptor pockets compared to mono-methoxy or non-substituted aromatics .
Biological Activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C22H29FN2O4S
- Molecular Weight : 420.55 g/mol
- CAS Number : 1250-37-9
- Density : 1.154 g/cm³
- Boiling Point : 567.1 °C at 760 mmHg
- LogP : 3.67930
The compound is hypothesized to function primarily as a selective serotonin reuptake inhibitor (SSRI). SSRIs are commonly used in the treatment of depression and anxiety disorders by increasing serotonin levels in the brain, which can enhance mood and emotional stability. The structural features of this compound suggest it may interact with the serotonin transporter (SERT), similar to other SSRIs but with modifications that might reduce side effects like sexual dysfunction associated with traditional SSRIs .
Antidepressant Potential
Recent studies have indicated that compounds similar to this compound exhibit varying degrees of efficacy as antidepressants. For instance, related piperazine derivatives have shown promising results in preclinical models, suggesting that modifications to the piperazine structure can enhance their pharmacological profiles .
Case Studies and Research Findings
- Serotonin Reuptake Inhibition : In a comparative study of various piperazine derivatives, compounds structurally related to this compound demonstrated micromolar affinity for SERT, with IC(50) values ranging from 1.45 µM to 9.56 µM. These findings indicate that while the compound may not be as potent as established SSRIs like fluoxetine, it still possesses significant activity worth further exploration .
- Anticonvulsant Activity : Some derivatives of piperidine compounds have been evaluated for anticonvulsant properties. Although specific data on this compound's anticonvulsant activity is limited, related compounds have shown activity comparable to known anticonvulsants like valproic acid .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| SSRI Activity | Moderate inhibition of SERT | |
| Anticonvulsant Activity | Comparable to valproic acid | |
| Side Effect Profile | Potentially reduced sexual dysfunction |
Synthesis and Development
The synthesis of this compound involves several steps typical for piperidine derivatives. The synthetic route generally includes:
- Formation of the piperidine ring.
- Introduction of the fluorobenzenesulfonyl group.
- Attachment of the 3,4-dimethoxyphenethyl moiety.
These synthetic strategies are crucial for optimizing yield and purity, which directly influence biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
